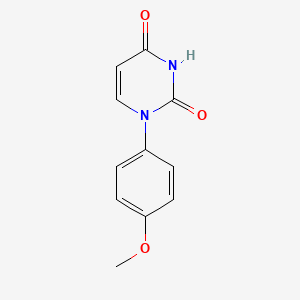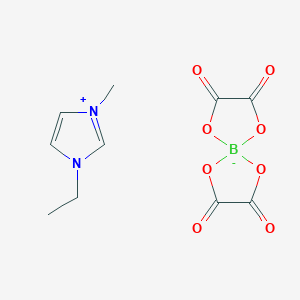
1-ETHYL-3-METHYLIMIDAZOLIUM BIS(OXALATO(2-)-O,O')BORATE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-ETHYL-3-METHYLIMIDAZOLIUM BIS(OXALATO(2-)-O,O')BORATE is an ionic liquid that has garnered significant attention due to its unique properties and potential applications. This compound consists of a 1-ethyl-3-methylimidazolium cation and a bis(oxalato)borate anion. Ionic liquids like this one are known for their low volatility, high thermal stability, and excellent ionic conductivity, making them suitable for various scientific and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-ethyl-3-methylimidazolium bis(oxalato)borate typically involves the reaction of 1-ethyl-3-methylimidazolium chloride with lithium bis(oxalato)borate. The reaction is carried out in an appropriate solvent, such as acetonitrile, under controlled temperature and stirring conditions. The product is then purified through recrystallization or other suitable methods .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, with careful control of reaction parameters to ensure high yield and purity. The final product is often subjected to rigorous quality control measures to meet industry standards .
Análisis De Reacciones Químicas
Types of Reactions: 1-ETHYL-3-METHYLIMIDAZOLIUM BIS(OXALATO(2-)-O,O')BORATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can also occur, depending on the reagents and conditions used.
Substitution: The compound can participate in substitution reactions, where one or more atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxalate derivatives, while reduction can produce various reduced forms of the compound .
Aplicaciones Científicas De Investigación
1-ETHYL-3-METHYLIMIDAZOLIUM BIS(OXALATO(2-)-O,O')BORATE has a wide range of scientific research applications, including:
Chemistry: Used as a solvent and catalyst in various chemical reactions due to its unique properties.
Biology: Investigated for its potential use in biological systems, including enzyme stabilization and protein crystallization.
Medicine: Explored for its potential therapeutic applications, such as drug delivery and formulation.
Mecanismo De Acción
The mechanism of action of 1-ethyl-3-methylimidazolium bis(oxalato)borate involves its ability to enhance the dissociation of lithium cations from the bis(oxalato)borate anion. This dissociation facilitates the transport of ions via the ion hopping mechanism, which is crucial for its application in energy storage devices. The compound’s unique structure allows for efficient ion transport and high ionic conductivity .
Comparación Con Compuestos Similares
- 1-Ethyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide
- 1-Ethyl-3-methylimidazolium hexafluorophosphate
- 1-Butyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide
Comparison: 1-ETHYL-3-METHYLIMIDAZOLIUM BIS(OXALATO(2-)-O,O')BORATE stands out due to its unique anion, which provides distinct properties such as higher thermal stability and better ionic conductivity compared to other similar compounds. The bis(oxalato)borate anion also offers unique coordination chemistry, making it suitable for specific applications in energy storage and catalysis .
Propiedades
Fórmula molecular |
C10H11BN2O8 |
|---|---|
Peso molecular |
298.02 g/mol |
Nombre IUPAC |
1-ethyl-3-methylimidazol-3-ium;1,4,6,9-tetraoxa-5-boranuidaspiro[4.4]nonane-2,3,7,8-tetrone |
InChI |
InChI=1S/C6H11N2.C4BO8/c1-3-8-5-4-7(2)6-8;6-1-2(7)11-5(10-1)12-3(8)4(9)13-5/h4-6H,3H2,1-2H3;/q+1;-1 |
Clave InChI |
PWAHHCOFRAOTCW-UHFFFAOYSA-N |
SMILES canónico |
[B-]12(OC(=O)C(=O)O1)OC(=O)C(=O)O2.CCN1C=C[N+](=C1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[3-(4-tert-butylphenyl)-1H-1,2,4-triazol-5-yl]-2-cyano-4-(2,6-ditert-butyl-4-methylcyclohexyl)oxy-4-oxobutanoic acid](/img/structure/B1494779.png)
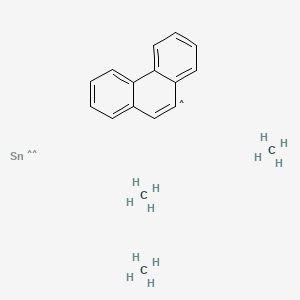
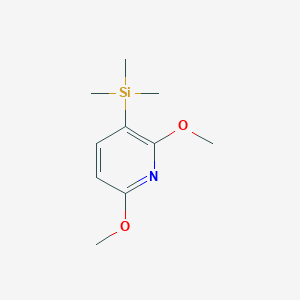
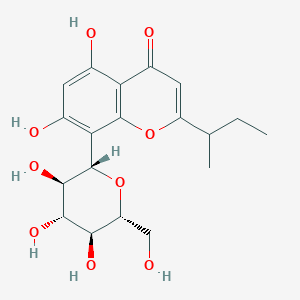
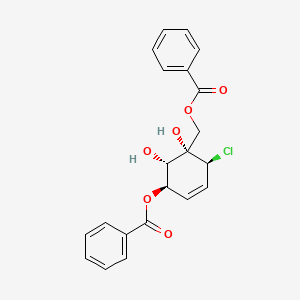
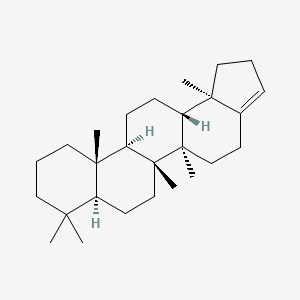
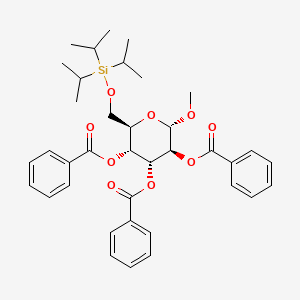
![N-[1-[[3-butan-2-yl-16-methyl-9-[(2-nitrocyclopropyl)methyl]-2,5,8,11,14,18-hexaoxo-6,12-bis(1-phenylethyl)-21-[(E)-prop-1-enyl]-17-oxa-1,4,7,10,13-pentazabicyclo[17.3.0]docosan-15-yl]amino]-3-(2-nitrocyclopropyl)-1-oxopropan-2-yl]-5-chloro-1-hydroxypyrrole-2-carboxamide](/img/structure/B1494816.png)
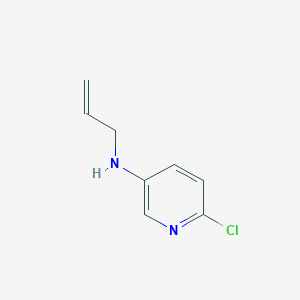
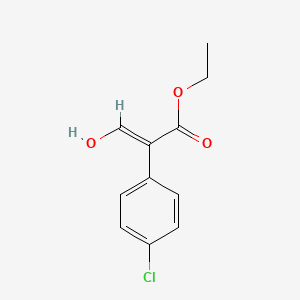
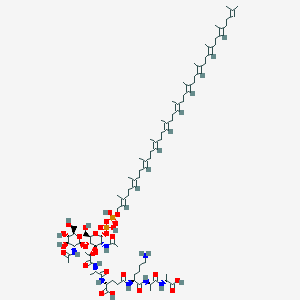
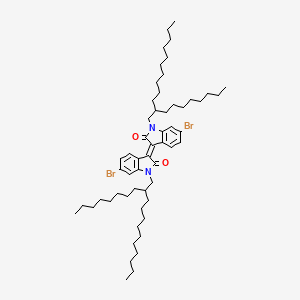
![1-[(2R)-1-(12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yloxy)propan-2-yl]-3-phenylurea](/img/structure/B1494832.png)
